molecular formula C10H11NNaO8S2 B3028820 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate CAS No. 343321-59-5

8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate

Cat. No.: B3028820
CAS No.: 343321-59-5
M. Wt: 360.3 g/mol
InChI Key: SWBJXLVLCSDBOU-UHFFFAOYSA-N
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Description

8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate is a useful research compound. Its molecular formula is C10H11NNaO8S2 and its molecular weight is 360.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Autoxidation and Chemical Analysis

8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate has been studied in the context of autoxidation reactions of aromatic o-Aminohydroxynaphthalenes, which are products of the anaerobic reduction of azo dyes by microorganisms. The behavior of these compounds under aerobic conditions was evaluated, revealing the formation of dimers and other complex reactions (Kudlich et al., 1999).

Wastewater Treatment

This compound, also known as H-acid, is used in chemical industries for dye synthesis and is a significant component of wastewater from H-acid manufacturing processes. Research has been conducted on ferrous ion-peroxide oxidation as a pre-treatment method for this wastewater, which contains various substituted derivatives of naphthalene (Zhu, Yang, & Wang, 1996).

Membrane Technology

In membrane technology, this compound has been used to prepare new diamine monomers for sulfonated copolyimide membranes. These membranes exhibit properties suitable for applications like fuel cell membranes (Mehdipour‐Ataei et al., 2008).

Dyeing Properties in Textiles

The compound has been utilized in the synthesis of azonaphthalimide dyes and their application in dyeing natural and synthetic polymers. These studies contribute to the understanding of dyeing properties and the fastness of dyes on various fabrics (Hosseinnezhad et al., 2017).

Analytical Chemistry

In analytical chemistry, a spectrophotometric method for determining aromatic amines using this compound has been developed. This method involves diazotization and coupling with the compound to quantify substances like aminotriazole (Agrawal & Margoliash, 1970).

Environmental Impact Studies

Studies on the degradation of H-acid in environmental settings, such as wastewater treatment, have been conducted. Various methods like photocatalysis and ozonation processes have been explored to understand the degradation mechanisms and improve treatment efficiency (Sun, Lu, & Zhou, 2008).

Mechanism of Action

Target of Action

It’s known that this compound is often used in the synthesis of various dyes , suggesting that its targets could be various organic compounds that it reacts with during the dye synthesis process.

Mode of Action

The compound, also known as H acid, couples with diazo compounds ortho to the amino group under acid conditions and ortho to the hydroxyl group under alkaline conditions . This coupling reaction is a key step in the synthesis of azo dyes.

Biochemical Pathways

Given its role in dye synthesis, it’s likely involved in the formation of azo bonds, which are integral to the structure of azo dyes .

Pharmacokinetics

It’s known that the compound is slightly soluble in cold water and readily soluble in hot water . This solubility could influence its absorption and distribution if it were to be ingested or applied topically.

Result of Action

The primary result of the action of 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate is the formation of azo dyes through coupling reactions with diazo compounds . These dyes have various applications, including textiles, plastics, and food coloring.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its solubility increases with temperature , which could enhance its reactivity. Additionally, the compound’s coupling reactions with diazo compounds can occur under both acidic and alkaline conditions , suggesting that pH can also influence its action.

Biochemical Analysis

Biochemical Properties

It is known to be soluble in water, ethanol, ether, and alkaline solutions such as pure alkali and caustic soda . This solubility suggests that it could potentially interact with various enzymes, proteins, and other biomolecules in aqueous environments.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate involves the conversion of 1-naphthol to 8-amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate through a series of reactions.", "Starting Materials": [ "1-naphthol", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "ammonium chloride", "sodium bisulfite", "sodium chloride", "water" ], "Reaction": [ "1. Dissolve 1-naphthol in sulfuric acid and cool the solution to 0-5°C.", "2. Add a solution of sodium nitrite in water dropwise to the above solution with stirring to form a diazonium salt.", "3. Add a solution of sodium sulfite in water to the diazonium salt solution with stirring to reduce the diazonium salt to 1-naphthol-3,6-disulfonic acid.", "4. Neutralize the reaction mixture with sodium hydroxide to pH 7-8.", "5. Add hydrochloric acid to the above solution to adjust the pH to 2-3.", "6. Add a solution of sodium carbonate in water to the above solution with stirring to form 8-amino-1-naphthol-3,6-disulfonic acid.", "7. Add ammonium chloride to the above solution and heat the mixture to 60-70°C for 1 hour.", "8. Cool the reaction mixture and filter the precipitated product.", "9. Wash the product with water and dry it.", "10. Dissolve the product in water and add sodium bisulfite to the solution to form 8-amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate.", "11. Add sodium chloride to the above solution and cool it to 0-5°C to precipitate the product.", "12. Filter the product and wash it with water.", "13. Dry the product to obtain 8-amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate." ] }

CAS No.

343321-59-5

Molecular Formula

C10H11NNaO8S2

Molecular Weight

360.3 g/mol

IUPAC Name

sodium;4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate

InChI

InChI=1S/C10H9NO7S2.Na.H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2

InChI Key

SWBJXLVLCSDBOU-UHFFFAOYSA-N

SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].O.[Na+]

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.O.[Na]

5460-09-3

physical_description

DryPowde

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate
Reactant of Route 2
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate
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8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate
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8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate
Reactant of Route 5
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate
Reactant of Route 6
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate

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